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Compound of Interest

Compound Name: Furomollugin

Cat. No.: B026260 Get Quote

Please Note: An extensive search for the spectroscopic data of Furomollugin did not yield

specific experimental results. Therefore, this guide presents a detailed analysis of the closely

related and well-characterized compound, mollugin, as a representative example for

researchers, scientists, and drug development professionals.

Mollugin (Methyl 6-hydroxy-2,2-dimethyl-2H-benzo[h]chromene-5-carboxylate) is a natural

product isolated from plants of the Rubia genus, such as Rubia cordifolia.[1][2] It has garnered

interest for its various biological activities, including anti-inflammatory and neuroprotective

effects.[1] The structural elucidation and characterization of such natural products heavily rely

on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a

summary of the available spectroscopic data for mollugin and outlines the typical experimental

protocols used for their acquisition.

Spectroscopic Data
The following tables summarize the key spectroscopic data for mollugin, providing a

quantitative basis for its structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of

organic compounds. The ¹H NMR spectrum provides information about the chemical
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environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the

carbon skeleton.

Table 1: ¹³C NMR Spectroscopic Data for Mollugin

Carbon Atom Chemical Shift (δ) in ppm

C1 122.1

C2 128.4

C3 125.7

C4 127.0

C4a 120.9

C5 108.9

C6 158.4

C6a 114.3

C7 148.8

C8 76.8

C9 129.8

C10 118.8

C10a 127.0

C10b 121.2

OCH₃ 61.9

C(CH₃)₂ 28.2

C(CH₃)₂ 28.2

Note: Data sourced from publicly available databases. Specific solvent and frequency were not

detailed.[3]

¹H NMR Data for Mollugin was not available in the public databases searched.
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Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. Fragmentation patterns observed in the mass spectrum offer valuable clues

about the compound's structure.

Table 2: GC-MS Fragmentation Data for Mollugin[3]

Mass-to-Charge Ratio (m/z) Description

284 Molecular Ion [M]⁺

252 [M - CH₃OH]⁺

237 [M - CH₃OH - CH₃]⁺ (Base Peak)

Note: This data corresponds to the major peaks observed in the Gas Chromatography-Mass

Spectrometry analysis.[3]

Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation at specific wavenumbers.

Specific experimental IR data for mollugin was not found in the conducted searches. However,

based on its structure, the following characteristic absorption bands would be expected:

Table 3: Predicted Infrared (IR) Absorption Bands for Mollugin
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Wavenumber (cm⁻¹) Functional Group Vibration Type

3550 - 3200 (broad) Phenolic O-H Stretching

3100 - 3000 Aromatic C-H Stretching

2985 - 2870
Aliphatic C-H (from methyl

groups)
Stretching

1725 - 1705 Ester C=O Stretching

1600 - 1450 Aromatic C=C Stretching

1300 - 1000 C-O Stretching

Experimental Protocols
The following sections describe standardized experimental methodologies for the

spectroscopic analysis of natural products like mollugin.

NMR Spectroscopy
Sample Preparation:

A sample of the isolated compound (typically 1-10 mg) is dissolved in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to

calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

The NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300

MHz or higher for ¹H NMR.

¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include

the number of scans, relaxation delay, and acquisition time.

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to obtain singlets for each unique

carbon atom. This often requires a larger number of scans due to the low natural abundance
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of the ¹³C isotope.

2D NMR: To aid in structure elucidation, various two-dimensional NMR experiments can be

performed, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings,

and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple

Bond Correlation) to determine one-bond and multiple-bond correlations between protons

and carbons, respectively.

Mass Spectrometry (typically with Chromatography)
Sample Preparation:

The purified compound is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile)

to a concentration of approximately 1 mg/mL.

The solution is then filtered to remove any particulate matter.

Data Acquisition (using LC-MS):

The sample solution is injected into a Liquid Chromatography (LC) system, often a High-

Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) instrument.

The compound is separated from any remaining impurities on a chromatographic column

(e.g., a C18 reversed-phase column).

The eluent from the LC is directed into the ion source of the mass spectrometer.

Electrospray ionization (ESI) is a common soft ionization technique used for natural

products.

The mass spectrometer is set to scan a relevant mass range (e.g., m/z 50-1000). High-

resolution mass spectrometry (e.g., using a Time-of-Flight or Orbitrap analyzer) is employed

to determine the accurate mass and elemental composition of the molecular ion.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation

of the molecular ion, providing structural information.
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Infrared (IR) Spectroscopy
Sample Preparation:

Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with dry

potassium bromide (KBr). The mixture is then pressed under high pressure to form a thin,

transparent pellet.

Solid/Liquid Samples (ATR): A small amount of the sample is placed directly onto the crystal

(e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. This is a

common and convenient method that requires minimal sample preparation.

Data Acquisition:

A background spectrum (of the empty sample compartment or the clean ATR crystal) is

recorded.

The sample is placed in the IR beam path.

The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. The data is

usually presented as a plot of transmittance or absorbance versus wavenumber.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the isolation and structural elucidation

of a natural product like mollugin using key spectroscopic techniques.
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Workflow for Natural Product Spectroscopic Analysis
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Workflow for the Spectroscopic Analysis of a Natural Product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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